Cas no 721457-32-5 ((12-azidododecyl)phosphonic acid)

12-アジドドデシルホスホン酸は、長鎖アルキルリン酸誘導体であり、末端にアジド基(-N3)を有する有機リン化合物です。この化合物の主な特徴は、ホスホン酸基による優れた表面修飾能と、アジド基のクリックケミストリー反応性を併せ持つ点です。特に、金属酸化物表面への強力な吸着性を示し、さらにアジド基を介したCuAAC(銅触媒アジド-アルキン環化付加反応)などの生体適合性反応が可能です。材料科学分野では、自己組織化単分子膜(SAMs)の形成やナノ材料の機能化に有用であり、バイオセンサーや電子デバイスの界面制御に応用されています。高い熱安定性と化学的安定性も特長です。

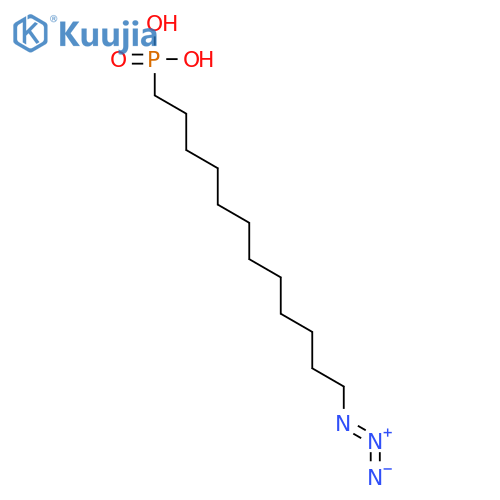

721457-32-5 structure

商品名:(12-azidododecyl)phosphonic acid

CAS番号:721457-32-5

MF:C12H26N3O3P

メガワット:291.326903820038

MDL:MFCD17012690

CID:2604730

PubChem ID:97638952

(12-azidododecyl)phosphonic acid 化学的及び物理的性質

名前と識別子

-

- (12-azidododecyl)phosphonic acid

- 12-Azidododecylphosphonic acid

- MFCD17012690

- 12-Azidododecylphosphonic acid, 95%

- SCHEMBL20339657

- 721457-32-5

-

- MDL: MFCD17012690

- インチ: InChI=1S/C12H26N3O3P/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-19(16,17)18/h1-12H2,(H2,16,17,18)

- InChIKey: WHRLXOVKIALVOF-UHFFFAOYSA-N

- ほほえんだ: C(CCCCCCP(=O)(O)O)CCCCCN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 291.17100

- どういたいしつりょう: 291.17117870g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 13

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- ゆうかいてん: 83-85℃

- PSA: 117.09000

- LogP: 3.82816

(12-azidododecyl)phosphonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33784-1g |

12-Azidododecylphosphonic acid, 95% |

721457-32-5 | 95% | 1g |

¥5946.00 | 2023-03-09 | |

| abcr | AB347733-1g |

12-Azidododecylphosphonic acid, 95%; . |

721457-32-5 | 95% | 1g |

€244.00 | 2025-02-19 | |

| abcr | AB347733-10g |

12-Azidododecylphosphonic acid, 95%; . |

721457-32-5 | 95% | 10g |

€1462.00 | 2025-02-19 | |

| abcr | AB347733-1 g |

12-Azidododecylphosphonic acid, 95%; . |

721457-32-5 | 95% | 1 g |

€339.00 | 2023-07-19 | |

| abcr | AB347733-250 mg |

12-Azidododecylphosphonic acid, 95%; . |

721457-32-5 | 95% | 250 mg |

€133.40 | 2023-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33784-250mg |

12-Azidododecylphosphonic acid, 95% |

721457-32-5 | 95% | 250mg |

¥3199.00 | 2023-03-09 | |

| A2B Chem LLC | AH20220-250mg |

12-Azidododecylphosphonic acid |

721457-32-5 | ≥95% | 250mg |

$520.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660395-250mg |

(12-Azidododecyl)phosphonic acid |

721457-32-5 | 98% | 250mg |

¥2077.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660395-1g |

(12-Azidododecyl)phosphonic acid |

721457-32-5 | 98% | 1g |

¥4888.00 | 2024-05-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SIK7710-10-1G |

12-Azidododecylphosphonic acid |

721457-32-5 | ≥95% | 1G |

¥4329.82 | 2022-02-23 |

(12-azidododecyl)phosphonic acid 関連文献

-

Pier Berling,Mathias Dolci,Spyridon Zafeiratos,Thomas Gehin,Cédric Leuvrey,Céline Kiefer,Déborah Wagner,Fouzia Boulmedais,Benoit P. Pichon Sens. Diagn. 2022 1 1069

-

Mathias Dolci,Jean-Fran?ois Bryche,Cedric Leuvrey,Spyridon Zafeiratos,Simon Gree,Sylvie Begin-Colin,Gregory Barbillon,Benoit P. Pichon J. Mater. Chem. C 2018 6 9102

-

Delphine Toulemon,Beno?t P. Pichon,Xavier Catto?n,Michel Wong Chi Man,Sylvie Begin-Colin Chem. Commun. 2011 47 11954

721457-32-5 ((12-azidododecyl)phosphonic acid) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 307-59-5(perfluorododecane)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:721457-32-5)(12-azidododecyl)phosphonic acid

清らかである:99%/99%

はかる:10g/5g

価格 ($):866.0/505.0